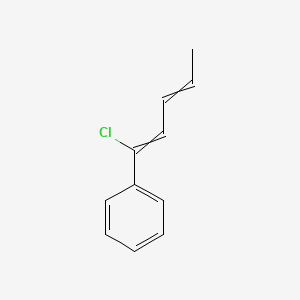

(1-Chloropenta-1,3-dien-1-yl)benzene

CAS No.: 90137-68-1

Cat. No.: VC19232320

Molecular Formula: C11H11Cl

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90137-68-1 |

|---|---|

| Molecular Formula | C11H11Cl |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | 1-chloropenta-1,3-dienylbenzene |

| Standard InChI | InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |

| Standard InChI Key | KTHZZLYFAZQOFF-UHFFFAOYSA-N |

| Canonical SMILES | CC=CC=C(C1=CC=CC=C1)Cl |

Introduction

Structural Elucidation and Isomerism

Molecular Architecture

The IUPAC name “(1-chloropenta-1,3-dien-1-yl)benzene” denotes a five-carbon dienyl chain (penta-1,3-dienyl) with double bonds at positions 1 and 3. The chlorine atom and benzene ring are both substituents on the first carbon of this chain, resulting in the structure Ph–C(Cl)=CH–CH=CH₂ (where Ph = phenyl). This configuration creates a planar, conjugated system that enhances stability through resonance delocalization .

Stereochemical Considerations

The presence of two double bonds introduces the possibility of geometric isomerism. For example, the related compound (1E)-1-chloropenta-1,3-diene exhibits a trans configuration at the first double bond , while its (1Z,3Z)-isomer adopts a cis-cis arrangement . By analogy, (1-chloropenta-1,3-dien-1-yl)benzene may exist as multiple stereoisomers, though experimental verification is required.

Table 1: Comparative Structural Data of Related Chlorinated Dienes

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) data for (1-chloropenta-1,3-dien-1-yl)benzene are unavailable, predictions can be made based on analogues:

-

¹H NMR: The conjugated diene system would exhibit characteristic vinyl proton signals in the δ 5.0–6.5 ppm range, split by coupling constants (J ≈ 10–16 Hz for trans configurations) . The benzene ring’s aromatic protons would appear as a multiplet near δ 7.0–7.5 ppm.

-

¹³C NMR: The chlorine-bearing carbon (C1) would resonate at δ ~110–120 ppm due to electronegativity effects, while the diene carbons would fall between δ 120–140 ppm .

Synthetic Methodologies

Alternative Approaches

-

Friedel-Crafts Alkylation: Electrophilic activation of the diene’s chlorine substituent could enable benzene ring attachment via AlCl₃-mediated coupling .

-

Wittig Reaction: A chlorinated allylic phosphonium ylide might react with cinnamaldehyde derivatives to construct the diene framework .

Physicochemical Properties

Thermodynamic Parameters

Extrapolating from similar compounds :

-

Molecular Weight: ~178.62 g/mol (C₁₁H₁₁Cl)

-

Boiling Point: Estimated 180–200°C (elevated vs. 68°C for 1-chlorobuta-1,3-diene due to benzene’s mass and π-stacking)

-

LogP: Predicted 3.8–4.2 (significantly hydrophobic vs. 1.92 for 1-chlorobuta-1,3-diene )

Table 2: Comparative Physicochemical Data

Reactivity and Applications

Electrophilic Substitution

The chlorine atom’s electronegativity activates the diene for nucleophilic displacement. For example, reaction with sodium methoxide could yield methoxy derivatives:

This reactivity parallels that observed in 1-chlorobuta-1,3-diene .

Diels-Alder Reactivity

The conjugated diene system serves as a diene in [4+2] cycloadditions. For instance, reaction with maleic anhydride would proceed via:

Such reactions are foundational in polymer and pharmaceutical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume